3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that features a bicyclo[1.1.1]pentane core, which is a rigid, three-dimensional structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of a fluorine atom and a methyl group on the phenyl ring can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of reactions starting from simple hydrocarbons.
Introduction of the Phenyl Ring: The phenyl ring with the desired substituents (fluorine and methyl groups) can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid or aldehyde.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols or aldehydes.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its rigid structure and unique electronic properties make it valuable in the design of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It can serve as a probe to investigate enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. The bicyclo[1.1.1]pentane core is known to enhance metabolic stability and improve pharmacokinetic properties, making it a promising scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the development of new polymers and materials with enhanced properties, such as increased strength and thermal stability.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering electronic distribution and steric interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(2-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of 3-(5-Fluoro-2-methylphenyl)bicyclo[111]pentane-1-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(5-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c1-8-2-3-9(14)4-10(8)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMQQYAFQFQNTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C23CC(C2)(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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